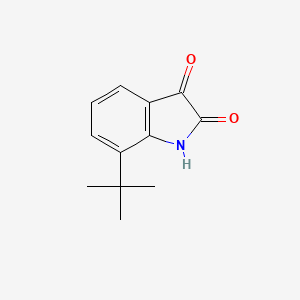

7-(tert-Butyl)indoline-2,3-dione

Vue d'ensemble

Description

7-(tert-Butyl)indoline-2,3-dione is a chemical compound belonging to the indoline family, characterized by the presence of a tert-butyl group at the 7th position of the indoline-2,3-dione structure. Indoline derivatives are significant in various fields due to their diverse biological and chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-Butyl)indoline-2,3-dione typically involves the reaction of indoline-2,3-dione with tert-butyl reagents under specific conditions. One common method includes the radical coupling of indolin-2-ones with tert-butylhydroperoxy radicals, which can be further transformed into indoline-2,3-diones under air . Another approach involves the use of tert-butyl-substituted triazinoindole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

7-(tert-Butyl)indoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the indoline ring structure.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized indoline derivatives, while substitution reactions can introduce functional groups like halogens or alkyl groups .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antioxidant Properties

Research indicates that indoline derivatives, including 7-(tert-Butyl)indoline-2,3-dione, exhibit antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. A study demonstrated that derivatives of indoline-2,3-dione can scavenge free radicals effectively, providing a potential therapeutic avenue for oxidative stress-related conditions .

2. Neuroprotective Effects

The compound has shown promise in neuroprotection. It acts as an excitatory amino acid antagonist, which is beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism involves blocking excitotoxicity that leads to neuronal death in cerebrovascular disorders .

3. Antimicrobial Activity

this compound has been evaluated for its antimicrobial properties. In vitro studies revealed its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Material Science Applications

1. Organic Electronics

In material science, this compound has been used in the development of organic electronic materials. Its properties allow it to function as a hole transport material in organic light-emitting diodes (OLEDs), improving efficiency and stability .

2. Dye-Sensitized Solar Cells

The compound's ability to absorb light efficiently makes it suitable for use in dye-sensitized solar cells (DSSCs). Research has shown that incorporating indoline derivatives can enhance the photovoltaic performance of these devices by increasing light absorption and charge mobility .

Data Tables

Case Studies

Case Study 1: Neuroprotection

A study published in a peer-reviewed journal explored the neuroprotective effects of this compound on neuronal cell lines exposed to excitotoxic agents. The results indicated a significant reduction in cell death and preservation of neuronal function when treated with this compound compared to controls .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers evaluated the antimicrobial properties of this compound against several pathogens. The findings showed that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential as a lead compound for antibiotic development .

Mécanisme D'action

The mechanism of action of 7-(tert-Butyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of bioactive derivatives. These derivatives can interact with cellular components, such as enzymes and receptors, to exert their biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indoline-2,3-dione: Lacks the tert-butyl group, making it less hydrophobic and potentially less bioactive.

tert-Butyl-substituted indoles: Similar in structure but may have different substitution patterns affecting their reactivity and biological properties.

Uniqueness

7-(tert-Butyl)indoline-2,3-dione is unique due to the presence of the tert-butyl group, which enhances its hydrophobicity and potentially its biological activity. This structural feature distinguishes it from other indoline derivatives and contributes to its specific chemical and biological properties .

Activité Biologique

7-(tert-Butyl)indoline-2,3-dione is a synthetic organic compound belonging to the class of indoline derivatives. Its unique structural features, including a tert-butyl group at the 7-position and a dione functional group at positions 2 and 3, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

- Molecular Formula : C12H13NO2

- Structural Characteristics : The presence of the tert-butyl group enhances solubility and bioavailability, while the dione functionality allows for various chemical transformations.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

-

Antimicrobial Properties :

- Indoline derivatives have shown significant antimicrobial activity. The compound's dione moiety is believed to play a crucial role in its interaction with microbial targets .

- Anticancer Activity :

-

Enzyme Inhibition :

- Mtb Gyrase Inhibitors : A series of Schiff bases derived from indoline-2,3-dione were tested for their inhibitory activity against Mycobacterium tuberculosis gyrase. Some compounds exhibited IC50 values ranging from 50–157 μM, indicating potential as novel anti-tuberculosis agents .

- α-Glucosidase and α-Amylase Inhibition : Recent studies synthesized benzene sulfonamide derivatives based on indoline-2,3-dione and evaluated their inhibitory effects against α-glucosidase and α-amylase enzymes. Some compounds showed IC50 values as low as 0.90 μM for α-glucosidase, indicating strong potential for diabetes management .

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Electrophilic Dione Moiety : The dione group can form interactions with nucleophilic sites on enzymes or receptors, facilitating inhibition or modulation of biological pathways.

- Hydrophobic Interactions : The tert-butyl group enhances hydrophobic interactions with lipid membranes or protein binding sites, potentially increasing bioactivity.

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

- Structural Modifications : Investigating how modifications to the indoline structure affect biological activity could yield more potent derivatives.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in disease models.

- Mechanistic Studies : Further elucidating the mechanisms underlying its antimicrobial and anticancer activities could enhance understanding and lead to optimized drug designs.

Propriétés

IUPAC Name |

7-tert-butyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-12(2,3)8-6-4-5-7-9(8)13-11(15)10(7)14/h4-6H,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFXVLYLDZCGJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC2=C1NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483509 | |

| Record name | 1H-Indole-2,3-dione, 7-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57817-00-2 | |

| Record name | 1H-Indole-2,3-dione, 7-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.